

Traditional Medicinal Uses of Bergenia crassifolia: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenia crassifolia, a member of the Saxifragaceae family, is a perennial plant with a rich history of use in traditional medicine across Asia, particularly in Russia (Siberian tea), Tibet, China, and Mongolia.[1] Commonly known as heart-leaved bergenia or leather bergenia, this plant has been valued for its therapeutic properties for centuries.[1] This technical guide provides a comprehensive overview of the traditional medicinal applications of Bergenia crassifolia, supported by phytochemical analysis, pharmacological studies, and detailed experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Traditional Medicinal Applications

The rhizomes, leaves, and roots of Bergenia crassifolia are the primary parts used for medicinal purposes.[2] Traditional preparations often involve aqueous extracts, decoctions, and powders.[1]

Table 1: Ethnomedicinal Uses of Bergenia crassifolia



Medical System	Plant Part(s) Used	Traditional Uses
Russian Folk Medicine	Rhizomes, Leaves	Treatment of colitis, enterocolitis (non-infectious), tuberculosis, pneumonia (acute and chronic), pulmonary hemorrhage, influenza, laryngitis, headaches, fevers, and articular rheumatism.[1]
Tibetan Medicine	Leaves, Rhizomes	Used to treat tuberculosis, pneumonia, rheumatism, gastrointestinal disorders, and urinary tract diseases.
Chinese Medicine	Leaves, Rhizomes	Employed for conditions such as goiter and toothache.
Mongolian Medicine	Rhizomes	Used as a hemostatic agent for heavy menstruation, postpartum, and post-abortion bleeding. Also utilized for uterine fibroids.

Phytochemical Composition

Bergenia crassifolia is a rich source of various bioactive compounds, with polyphenols being a major class. The most notable constituents include arbutin, bergenin, and tannins, which are believed to be responsible for many of its pharmacological effects.

Table 2: Quantitative Phytochemical Analysis of Bergenia crassifolia Leaves



Phytochemical	Concentration (g/100g of dry weight)	Reference(s)
Arbutin	4.8 - 9.8	
Total Polyphenols	4.13 - 9.27	
Tannins	3.70 - 6.70	_
Hydroxycinnamic Acids	1.80 - 2.42	_

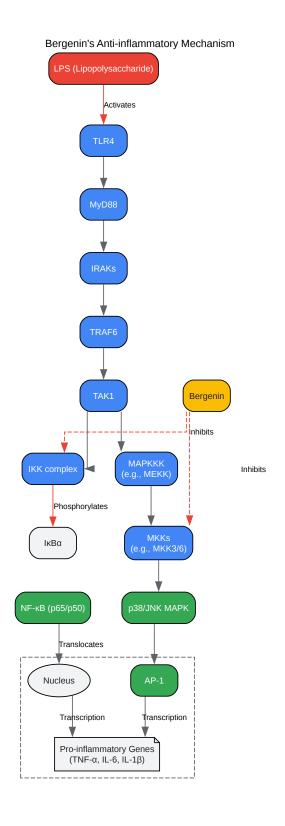
Pharmacological Activities and Underlying Mechanisms

Scientific investigations have substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

Extracts of Bergenia crassifolia and its isolated compound, bergenin, have demonstrated significant anti-inflammatory properties. The primary mechanism involves the modulation of key inflammatory signaling pathways. Bergenin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.





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Bergenin's modulation of NF-κB and MAPK signaling pathways.



Antioxidant Activity

The antioxidant potential of Bergenia crassifolia extracts is well-documented and is primarily attributed to its high content of phenolic compounds. These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Antimicrobial Activity

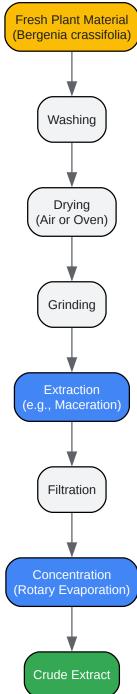
Extracts from Bergenia crassifolia have demonstrated inhibitory effects against a range of pathogenic bacteria. This activity is largely linked to the presence of tannins and other phenolic compounds.

Experimental ProtocolsPreparation of Plant Extract

- Collection and Preparation: Collect fresh leaves or rhizomes of Bergenia crassifolia. Wash thoroughly with distilled water to remove any debris.
- Drying: Air-dry the plant material in the shade at room temperature for 7-10 days or until completely brittle.
- Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
- Extraction:
 - Maceration: Soak a known weight of the powdered plant material (e.g., 50 g) in a suitable solvent (e.g., 200 ml of methanol, ethanol, or water) in a sealed container.
 - Agitate the mixture periodically for 3-5 days at room temperature.
 - Filtration: Filter the mixture through Whatman No. 1 filter paper.
 - Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
 - Storage: Store the dried extract in an airtight container at 4°C.



General Workflow for Plant Extract Preparation



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A simplified workflow for preparing plant extracts.



DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of the plant extract.

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Preparation of Test Samples: Prepare a stock solution of the plant extract in methanol (e.g., 1 mg/mL). From this, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 20, 40, 80, 100 μg/mL).
- Assay Procedure:
 - To 2 mL of each dilution of the extract, add 2 mL of the DPPH solution.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a spectrophotometer.
 - A control is prepared using 2 mL of methanol in place of the extract solution.
- Calculation:
 - The percentage of scavenging activity is calculated using the formula: % Scavenging =
 [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the
 control and A_sample is the absorbance of the test sample.
 - The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the extract concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common method to evaluate antioxidant capacity.

Preparation of ABTS Radical Cation (ABTS•+):



- Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS+ radical.
- Preparation of ABTS Working Solution: Dilute the ABTS*+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Assay Procedure:
 - \circ To 1 mL of the ABTS working solution, add 10 μ L of the plant extract at different concentrations.
 - Incubate the mixture at room temperature for 6 minutes.
 - Measure the absorbance at 734 nm.
- Calculation: The calculation is similar to the DPPH assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the ability of the plant extract to inhibit the growth of microorganisms.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or nutrient broth, adjusting the turbidity to 0.5 McFarland standard.
- Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
- Preparation of Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
- Application of Extract: Add a known volume (e.g., 100 μL) of the plant extract at a specific concentration into each well.



- Controls: Use a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the extract).
- Incubation: Incubate the plates at 37°C for 24 hours.
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion

Bergenia crassifolia possesses a diverse array of traditional medicinal uses that are being increasingly validated by modern scientific research. Its rich phytochemical profile, particularly the presence of arbutin, bergenin, and tannins, underpins its significant anti-inflammatory, antioxidant, and antimicrobial properties. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for further investigation into the therapeutic potential of this remarkable plant, paving the way for the development of novel, nature-derived pharmaceuticals. Further research is warranted to isolate and characterize other bioactive compounds and to fully elucidate their mechanisms of action in various disease models.

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